Superior Potency of Domainex Lead Compound vs. Roflumilast and p38 Inhibitor in a Gold-Standard COPD Model [1]
In a preclinical model of COPD widely recognized as the 'gold standard', the Domainex lead compound (DMX503433) demonstrated a more potent anti-inflammatory effect than the marketed PDE4 inhibitor roflumilast or a p38 MAPK inhibitor in late-stage clinical development. Oral administration of the Domainex compound achieved a greater than two-fold reduction in cigarette smoke-induced inflammatory cell influx compared to equivalent oral doses of the comparator drugs [1].
| Evidence Dimension | Reduction in cigarette smoke-induced influx of inflammatory cells (particularly neutrophils) into the lung |
|---|---|
| Target Compound Data | More than twice the effect of comparator drugs |
| Comparator Or Baseline | Roflumilast (PDE4 inhibitor) and a p38 MAPK inhibitor |
| Quantified Difference | >2-fold improvement in effect |
| Conditions | In vivo mouse model of COPD; oral dosing |
Why This Matters
This demonstrates a quantifiable, superior efficacy profile in a disease-relevant model, directly positioning Domainex compounds as potentially more effective oral alternatives to existing and emerging COPD therapies.
- [1] Drug Target Review. (2014). Domainex reports success of its lead compound in pre-clinical model of COPD and secures £1.4m Biomedical Catalyst Award. News Article. View Source
